N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide
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Overview
Description
N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is a complex organic compound that belongs to the class of benzotriazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzamide moiety linked to a benzyl group and a triazine ring, which contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the cyclization of 2-aminobenzamides with diazonium salts to form the triazine ring. This process can be achieved under mild conditions using polymer-supported nitrite reagents and p-tosic acid . The reaction conditions are optimized to ensure high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to meet regulatory standards.
Chemical Reactions Analysis
N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease. The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide can be compared with other benzotriazine derivatives, such as:
4-oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide: This compound also exhibits cholinesterase inhibitory activity but differs in its structural components and specific biological effects.
1,2,3-benzotriazin-4(3H)-one: Known for its use in medicinal chemistry, this compound has applications as an anesthetic and diuretic.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-benzyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c27-21(23-14-16-6-2-1-3-7-16)18-12-10-17(11-13-18)15-26-22(28)19-8-4-5-9-20(19)24-25-26/h1-13H,14-15H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYDXBPEMFLKMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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